

Application Note: Spectral Assignment of 6-Bromo-5-hydroxyindole

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Compound of Interest

Compound Name: 6-Bromo-5-hydroxyindole

CAS No.: 211808-66-1

Cat. No.: B2639118

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Target Molecule: 6-Bromo-1H-indol-5-ol (CAS: 211808-66-1) Methodology: 1H / 13C NMR, 2D Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY) Solvent System: DMSO-d₆ (Recommended for exchangeable protons)

Abstract & Strategic Significance

6-Bromo-5-hydroxyindole is a critical pharmacophore and synthetic intermediate, notably serving as a core scaffold for antiviral agents like Umifenovir (Arbidol) and various marine alkaloid analogs. Precise structural assignment of this isomer is challenging due to the specific substitution pattern on the benzenoid ring, which renders the aromatic protons (H-4 and H-7) as isolated singlets (para-substitution). Misassignment of these regioisomers is a common pitfall. This protocol provides a definitive, self-validating workflow to distinguish the 6-bromo-5-hydroxy isomer from its 5-bromo-6-hydroxy or 4/7-substituted counterparts using scalar and dipolar coupling networks.

Experimental Protocol

Sample Preparation[1]

- Solvent Choice: DMSO-d₆ (99.9% D) is strictly required. Chloroform-d (CDCl₃) often leads to broadening or loss of the hydroxyl (-OH) and amine (-NH) signals due to exchange, and poor solubility can result in aggregation effects.
- Concentration: Prepare a 10–15 mg sample in 0.6 mL solvent for optimal ¹³C sensitivity.
- Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Instrument Parameters (600 MHz equiv.)

| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Spectral Width (ppm) | Critical Parameter |
|-----------------------------------|-----------------|------------|-------------|----------------------|--|
| ¹ H 1D | zg30 | 16 | 64k | 14 | D1 = 2.0s (Relaxation) |
| ¹³ C { ¹ H} | zgpg30 | 1024 | 64k | 240 | D1 = 2.0s |
| COSY | cosygpppqf | 8 | 2048 x 256 | 10 x 10 | Gradient selection |
| HSQC | hsqcedetgpsp2.3 | 8 | 2048 x 256 | 10 x 160 | Multiplicity edited (CH/CH ₃ up, CH ₂ down) |
| HMBC | hmbcgpplpndqf | 16 | 4096 x 256 | 10 x 240 | J(CH) long range = 8 Hz |
| NOESY | noesygpphp | 16 | 2048 x 256 | 10 x 10 | Mixing time = 300-500 ms |

Structural Analysis & Assignment Logic

The Numbering Scheme

The indole core is numbered starting from the Nitrogen (1).

- Pyrrole Ring: N-1, C-2, C-3.

- Benzene Ring: C-4, C-5 (OH), C-6 (Br), C-7.
- Junctions: C-3a (between 3 and 4), C-7a (between 7 and 1).

1H NMR Assignment Strategy

The 1H spectrum will display four aromatic signals and two exchangeable protons.

- Exchangeable Protons (Broad Singlets):
 - H-1 (NH): Most deshielded (~10.8 – 11.2 ppm).
 - 5-OH: Variable, typically ~8.5 – 9.5 ppm in DMSO-d₆. Tip: Add D₂O to confirm disappearance.
- Pyrrole Protons (Coupled System):
 - H-2: Typically a triplet or doublet of doublets (~7.2 – 7.4 ppm) due to coupling with H-3 and NH.
 - H-3: Upfield doublet or dd (~6.2 – 6.4 ppm).
 - Validation: COSY correlation between H-2 and H-3 is the anchor point.
- Benzenoid Protons (The Critical Pair):
 - The 5,6-substitution pattern leaves H-4 and H-7 isolated.
 - Appearance: Both appear as singlets (para-coupling $J < 1$ Hz is usually unresolved).
 - Differentiation Logic (The "NOE Check"):
 - H-4: Spatially close to H-3.^[1] A strong NOE correlation to H-3 identifies this singlet.
 - H-7: Spatially close to NH (H-1). A strong NOE correlation to the NH signal identifies this singlet.

13C NMR Assignment Strategy

- C-5 (C-OH): Most deshielded quaternary carbon on the benzene ring (~148–152 ppm).
- C-6 (C-Br): Distinctive shift. While halogens are electronegative, the heavy atom effect of Bromine often results in an upfield shift relative to hydrogen (~105–115 ppm).
- C-2 & C-3: Identified via HSQC from H-2 and H-3.

Expected Spectral Data (DMSO-d₆)

Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules for indole derivatives.

Table 1: ¹H NMR Assignment

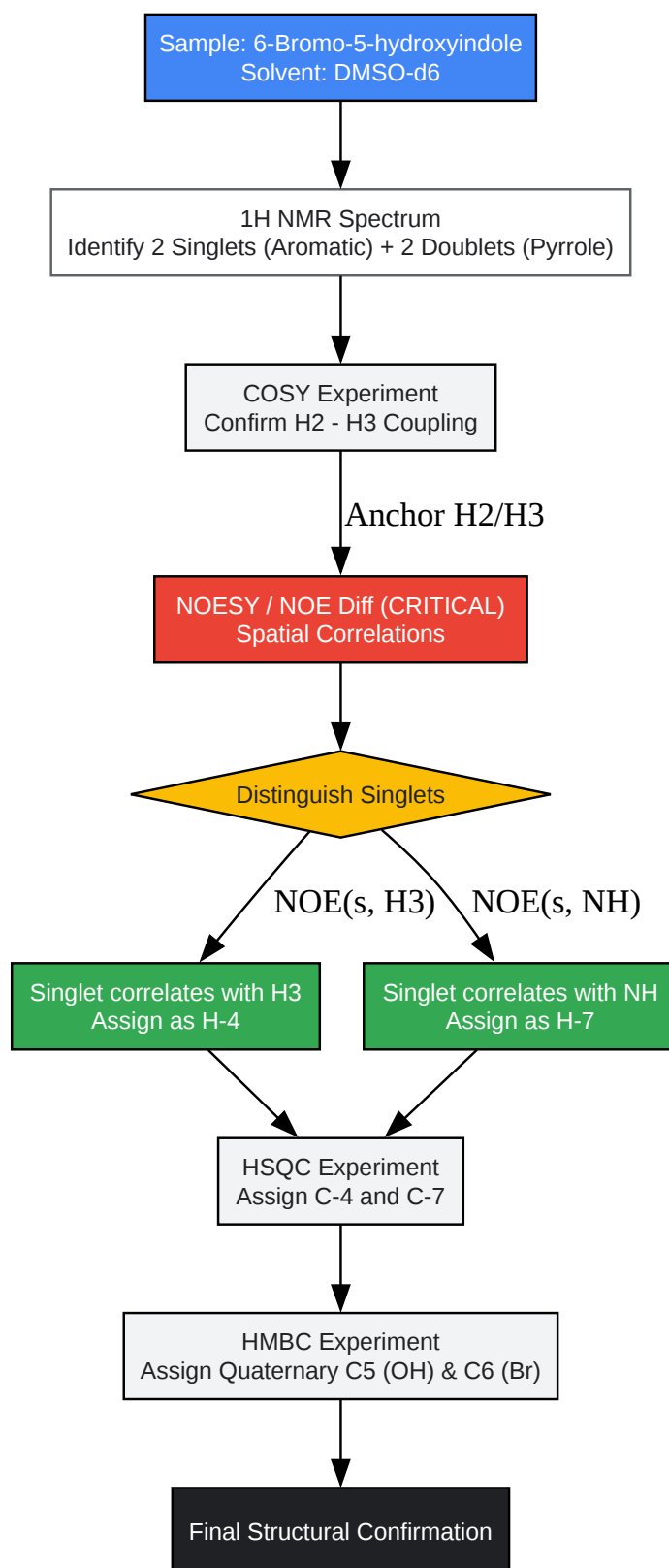
| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
|----------|---------------|--------------|-----------|--|
| NH (1) | 10.9 - 11.1 | br s | - | Exchangeable; NOE to H-2, H-7 |
| OH (5) | 8.8 - 9.2 | br s | - | Exchangeable; HMBC to C-4, C-5, C-6 |
| H-4 | 7.0 - 7.1 | s | - | Shielded by ortho-OH. NOE to H-3. |
| H-7 | 7.5 - 7.6 | s | - | Deshielded by ortho-Br. NOE to NH. |
| H-2 | 7.2 - 7.3 | t / dd | 2.5 - 3.0 | COSY to H-3 & NH |
| H-3 | 6.3 - 6.4 | t / dd | 2.5 - 3.0 | COSY to H-2; NOE to H-4 |

Table 2: ¹³C NMR Assignment

| Position | Shift (δ ppm) | Type | HMBC Correlations (Protons -> Carbon) |
|----------|-----------------------|-----------|---------------------------------------|
| C-5 | 148 - 150 | Cq (C-OH) | H-4, H-7 (weak), OH |
| C-7a | 134 - 136 | Cq | H-1, H-7, H-4 (weak) |
| C-2 | 125 - 127 | CH | H-3, H-1 |
| C-3a | 126 - 128 | Cq | H-2, H-3, H-4 |
| C-6 | 108 - 112 | Cq (C-Br) | H-4, H-7 |
| C-7 | 114 - 116 | CH | H-1 (weak) |
| C-3 | 101 - 103 | CH | H-2 |
| C-4 | 104 - 106 | CH | H-3, OH |

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the regiochemistry of **6-bromo-5-hydroxyindole**, specifically resolving the H-4 vs. H-7 ambiguity.



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Caption: Logical workflow for distinguishing regioisomers of bromo-hydroxyindole using NOE constraints.

References

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Sources

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- To cite this document: BenchChem. [Application Note: Spectral Assignment of 6-Bromo-5-hydroxyindole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2639118/docs#application-note-spectral-assignment-of-6-bromo-5-hydroxyindole>]

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